molecular formula C14H22N2O2 B12686225 2-(3,5-Xylylmethylamino)-1-methylethyl methylcarbamate CAS No. 72058-16-3

2-(3,5-Xylylmethylamino)-1-methylethyl methylcarbamate

Cat. No.: B12686225
CAS No.: 72058-16-3
M. Wt: 250.34 g/mol
InChI Key: XDIIOLIFZDMGHX-UHFFFAOYSA-N
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Description

2-(3,5-Xylylmethylamino)-1-methylethyl methylcarbamate is an organic compound belonging to the carbamate family. It is known for its applications in various fields, including agriculture and pharmaceuticals. This compound is characterized by its ability to inhibit cholinesterase, making it useful as an insecticide .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-Xylylmethylamino)-1-methylethyl methylcarbamate typically involves the reaction of 3,5-xylylmethylamine with isopropyl methylcarbamate under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as methanol or ethanol, and a catalyst to facilitate the process .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using automated reactors. The process includes the precise control of temperature, pressure, and reaction time to ensure high yield and purity. The final product is then purified using techniques such as crystallization or distillation .

Chemical Reactions Analysis

Types of Reactions

2-(3,5-Xylylmethylamino)-1-methylethyl methylcarbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols .

Scientific Research Applications

2-(3,5-Xylylmethylamino)-1-methylethyl methylcarbamate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

    Biology: Studied for its effects on enzyme inhibition, particularly cholinesterase.

    Medicine: Investigated for potential therapeutic uses, including as an insecticide in vector control.

    Industry: Employed in the production of pesticides and other agrochemicals.

Mechanism of Action

The compound exerts its effects primarily through the inhibition of cholinesterase enzymes. By binding to the active site of the enzyme, it prevents the breakdown of acetylcholine, leading to an accumulation of this neurotransmitter. This results in prolonged nerve impulses, which can be lethal to insects .

Comparison with Similar Compounds

Similar Compounds

  • Methyl carbamate
  • Ethyl carbamate
  • 3,5-Dimethylphenyl methylcarbamate

Uniqueness

2-(3,5-Xylylmethylamino)-1-methylethyl methylcarbamate is unique due to its specific structure, which provides a balance between potency and selectivity in enzyme inhibition. Compared to other carbamates, it offers a distinct profile in terms of its chemical reactivity and biological activity .

Properties

CAS No.

72058-16-3

Molecular Formula

C14H22N2O2

Molecular Weight

250.34 g/mol

IUPAC Name

1-(N,3,5-trimethylanilino)propan-2-yl N-methylcarbamate

InChI

InChI=1S/C14H22N2O2/c1-10-6-11(2)8-13(7-10)16(5)9-12(3)18-14(17)15-4/h6-8,12H,9H2,1-5H3,(H,15,17)

InChI Key

XDIIOLIFZDMGHX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)N(C)CC(C)OC(=O)NC)C

Origin of Product

United States

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